2-fluoro-N,N-dimethyl-4-nitrobenzamide
Overview
Description
“2-fluoro-N,N-dimethyl-4-nitrobenzamide” is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 . This compound is used in the preparation of androgen receptor antagonists MDV3100 . MDV3100 is a clinical candidate for the treatment of hormone refractory prostate cancer .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) . This code provides a specific representation of its molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 337.1±32.0 °C . Its density is predicted to be 1.358 g/cm3 . The pKa is predicted to be 12.77±0.46 .Scientific Research Applications
Synthesis and Chemical Characterization
One area of application involves the synthesis and chemical characterization of related compounds, where 2-fluoro-N,N-dimethyl-4-nitrobenzamide could serve as a precursor or a comparative compound. For example, a study by Sweeney, McArdle, and Aldabbagh (2018) focused on synthesizing 1-fluoro-2,5-dimethoxy-4-nitrobenzene, highlighting the methodological approaches and structural analysis techniques applicable to similar fluoro-nitrobenzamide compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Drug Development and Medical Imaging
In the realm of drug development and medical imaging, compounds structurally related to this compound are used as precursors or analogs for the synthesis of imaging agents. For instance, Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, indicating the potential of fluoro-nitrobenzamide derivatives in developing PET imaging agents (Shiue, Fang, & Shiue, 2003).
Material Science and Crystal Engineering
In material science and crystal engineering, the interactions and structural properties of fluoro-nitrobenzamide derivatives are studied to understand molecular assembly and design. For example, Saha, Nangia, and Jaskólski (2005) explored molecular tapes mediated via hydrogen and halogen bonds in complexes, which could be relevant for designing materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H228, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210, P261, P305+P351+P338 , which advise to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapors/spray, and IF IN EYES: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFQXSTVYAREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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